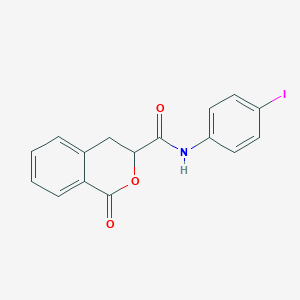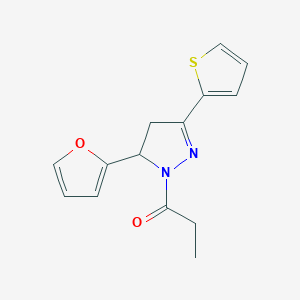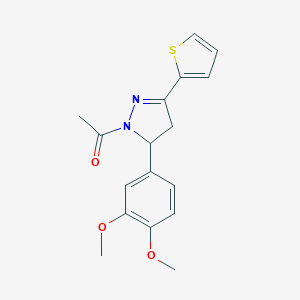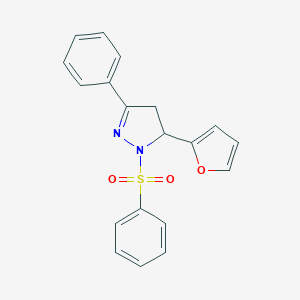
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one, also known as MPTOE, is a chemical compound that has been widely used in scientific research for its unique properties. It is a benzoxazole derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of biomedicine. In
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one is based on its unique structure, which allows it to interact with biomolecules such as proteins and nucleic acids. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one contains a benzoxazole moiety that can form hydrogen bonds with amino acid residues in proteins and a tolyloxyethyl group that can interact with the hydrophobic regions of proteins. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can also intercalate into the DNA double helix and disrupt its structure, leading to DNA damage and cell death. In addition, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can generate ROS upon irradiation with light, which can induce oxidative stress and cell death.
Biochemical and Physiological Effects:
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to have various biochemical and physiological effects, depending on its concentration and exposure time. At low concentrations, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can act as a fluorescent probe and selectively bind to biomolecules such as proteins and nucleic acids. At higher concentrations, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can induce cell death and apoptosis by disrupting the DNA structure and generating ROS. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may be useful for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has several advantages for lab experiments, including its high sensitivity and selectivity towards biomolecules, its ability to generate ROS upon irradiation with light, and its potential applications in the field of optoelectronics. However, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one also has some limitations, such as its potential toxicity at high concentrations, its dependence on light for its mechanism of action, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one, including the development of new synthesis methods with improved yield and purity, the optimization of its properties for specific applications such as PDT and OLEDs, and the exploration of its potential therapeutic applications for various diseases. In addition, the study of 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one's mechanism of action and its interactions with biomolecules can provide valuable insights into the fundamental principles of biochemistry and biophysics.
Métodos De Síntesis
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can be synthesized through various methods, including the reaction of 2-p-tolyloxyethylamine with 5-methyl-2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-p-tolyloxyethylamine with 5-methylsalicylic acid in the presence of a coupling agent such as DCC and DMAP. The yield of 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can be improved by using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and by optimizing the reaction conditions such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has been widely used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. It has been shown to exhibit high sensitivity and selectivity towards these biomolecules and can be used for imaging and quantification in vitro and in vivo. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer and other diseases. It has been shown to generate reactive oxygen species (ROS) upon irradiation with light, which can induce cell death and tumor regression. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been studied for its potential applications in the field of optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propiedades
IUPAC Name |
5-methyl-3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-3-6-14(7-4-12)20-10-9-18-15-11-13(2)5-8-16(15)21-17(18)19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCJFCMWJRYREX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796310 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B488501.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)

![2-Chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B488515.png)
![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)
![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)
![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)
![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)




